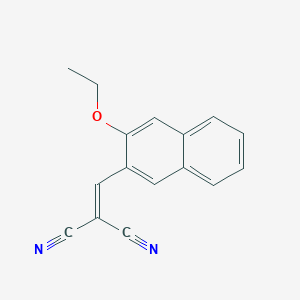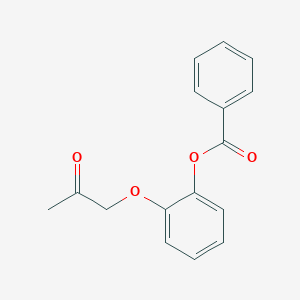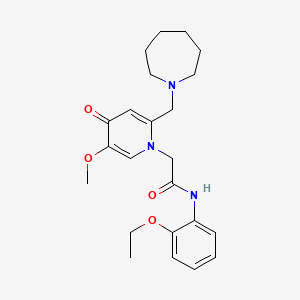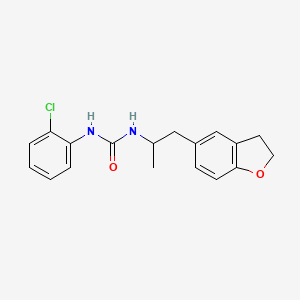
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile, also known as ENM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as materials science, organic chemistry, and medicinal chemistry. ENM is a yellow crystalline powder that has a molecular weight of 285.29 g/mol and a melting point of 185-187°C.
Mecanismo De Acción
The mechanism of action of 2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile is not fully understood. However, studies have suggested that this compound may exert its biological activity by inhibiting the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase. This compound may also exert its biological activity by inducing apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may exhibit antioxidant, antimicrobial, antitumor, and antidiabetic activities. This compound has also been shown to exhibit inhibitory activity against various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yield. This compound is also stable and can be stored for long periods of time without significant degradation. However, this compound has some limitations for lab experiments. This compound is relatively insoluble in water, which can make it difficult to use in aqueous solutions. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile. One future direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another future direction is the study of the biological activity of this compound in vivo to better understand its potential therapeutic applications. Additionally, the study of the toxicity and safety of this compound is an important future direction that needs to be addressed before this compound can be used in clinical applications.
Métodos De Síntesis
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the one-pot three-component reaction, and the microwave-assisted synthesis. The Knoevenagel condensation reaction involves the reaction of ethyl-2-naphthoate with malononitrile in the presence of a base such as piperidine to form this compound. The one-pot three-component reaction involves the reaction of 2-naphthylamine, malononitrile, and ethyl cyanoacetate in the presence of a base such as triethylamine to form this compound. The microwave-assisted synthesis involves the reaction of ethyl-2-naphthoate with malononitrile in the presence of a base such as DBU under microwave irradiation to form this compound.
Aplicaciones Científicas De Investigación
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile has been extensively studied for its potential applications in various fields such as materials science, organic chemistry, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic chemistry, this compound has been used as a versatile reagent for the synthesis of various organic compounds such as pyrazoles and pyridines. In medicinal chemistry, this compound has been studied for its potential anticancer, antitumor, and antimicrobial activities.
Propiedades
IUPAC Name |
2-[(3-ethoxynaphthalen-2-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c1-2-19-16-9-14-6-4-3-5-13(14)8-15(16)7-12(10-17)11-18/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFUBPONVQHHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C=C1C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2783178.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride](/img/structure/B2783179.png)
![8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2783181.png)



![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2783186.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2783188.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2783189.png)



